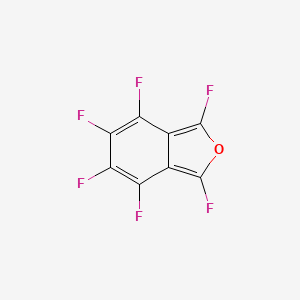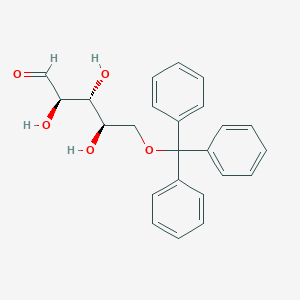
(S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate is a chiral epoxide compound that has garnered significant interest in the fields of organic synthesis and materials science. This compound features an oxirane ring, which is a three-membered cyclic ether, and an acrylate group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds via the formation of an epoxide ring on the acrylate moiety, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base or acid catalyst.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Functionalized Epoxides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of (S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-3-(oxiran-2-yl)propanoate
- Methyl (S)-3-(oxiran-2-yl)propanoate
- (S)-Oxiran-2-ylmethanol
Uniqueness
(S,E)-tert-Butyl 3-(oxiran-2-yl)acrylate is unique due to its combination of an epoxide ring and an acrylate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Additionally, the presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
tert-butyl (E)-3-[(2S)-oxiran-2-yl]prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m0/s1 |
InChI Key |
NHBQGYTXVOYMEB-KPJROHGDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/[C@H]1CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12986425.png)
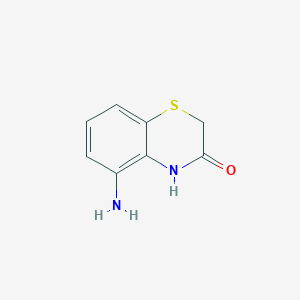
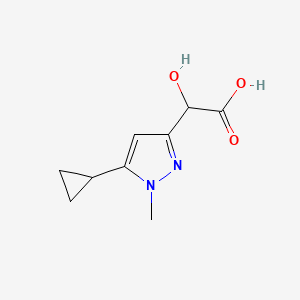
![2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate](/img/structure/B12986453.png)
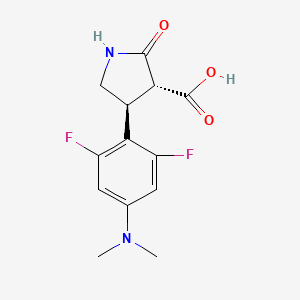



![6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)
![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)
